

# Application Notes and Protocols for Intralipid® Solutions in Cell Culture

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## Compound of Interest

Compound Name: *Intralipid*

Cat. No.: *B608591*

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## Introduction

**Intralipid®**, a sterile fat emulsion composed of soybean oil, egg yolk phospholipids, and glycerin, is widely utilized in clinical settings for parenteral nutrition.[1][2] Its application has extended into the realm of cell culture, where it serves as a source of essential fatty acids and energy, and as a modulator of cellular functions.[3][4] These application notes provide detailed protocols for the preparation and use of **Intralipid®** solutions to supplement cell culture media, ensuring consistency and reproducibility in experimental settings.

**Intralipid®** is a complex mixture of triglycerides and phospholipids that can influence a variety of cellular processes, including cell signaling, inflammatory responses, and metabolism.[3][5][6] Therefore, the appropriate preparation and application of **Intralipid®** are critical for obtaining reliable and meaningful experimental results.

## Materials

- **Intralipid®** 20% (20 g/100 mL) intravenous fat emulsion[7]
- Sterile cell culture medium (e.g., DMEM, RPMI-1640)
- Sterile serum (e.g., Fetal Bovine Serum, FBS)
- Sterile phosphate-buffered saline (PBS)

- Sterile pipettes and conical tubes
- Laminar flow hood
- Cell culture incubator

## Protocols

### Protocol 1: Preparation of Intralipid® Stock and Working Solutions

**Intralipid®** is supplied as a sterile 20% emulsion and should be handled using strict aseptic techniques to prevent microbial contamination.[8]

#### 1.1. Preparation of a 1% (v/v) **Intralipid®** Working Solution

This concentration has been effectively used for supplementing human umbilical vein endothelial cells (HUVECs).[3]

- Inside a laminar flow hood, transfer 5 mL of the 20% **Intralipid®** stock solution into a sterile 50 mL conical tube.
- Add 95 mL of sterile cell culture medium to the conical tube.
- Cap the tube and mix gently by inverting the tube several times. Avoid vigorous vortexing to prevent destabilization of the emulsion.
- This results in a 100 mL of 1% (v/v) **Intralipid®** working solution.
- This working solution can be further diluted in cell culture medium to achieve the desired final concentration for your experiment. For example, to treat cells with 0.1% **Intralipid®**, add 10 mL of the 1% working solution to 90 mL of cell culture medium.

#### 1.2. Preparation of Molar Concentration Working Solutions

For some applications, molar concentrations are preferred. The following is an example for preparing a 1 mM working solution, which has been used for endothelial cell cultures.[5] The average molecular weight of the fatty acids in **Intralipid®** can be approximated for calculation

purposes, though it is a complex mixture. For simplicity and based on its primary components, a rough average molecular weight in the range of 280 g/mol for the fatty acid constituents can be used for estimation.

- A 20% **Intralipid®** solution contains 200 g/L of soybean oil.
- To prepare a 1 M stock solution (for estimation purposes), you would need 280 g/L. Therefore, 200 g/L is approximately a 0.714 M solution.
- To prepare a 1 mM working solution, a 1:714 dilution of the 20% stock is needed.
- In a laminar flow hood, add 140 µL of 20% **Intralipid®** to 100 mL of cell culture medium and mix gently.

Note on Sterility: **Intralipid®** is a sterile emulsion for intravenous use.[7] Therefore, re-sterilization by filtration is generally not recommended as it can disrupt the emulsion. Standard sterile filtration membranes with a pore size of 0.22 µm may be incompatible with the lipid droplet size.[9] All dilutions and additions to cell culture media should be performed under strict aseptic conditions in a laminar flow hood to maintain sterility.

## Protocol 2: Supplementation of Adherent Cell Cultures

- Culture cells to the desired confluency (e.g., 80%) in a suitable culture vessel.[3]
- Prepare the **Intralipid®**-supplemented medium to the final desired concentration by diluting the working solution in fresh, pre-warmed complete culture medium.
- Aspirate the old medium from the cell culture plates.
- Gently add the **Intralipid®**-supplemented medium to the cells.
- Incubate the cells for the desired period (e.g., 2 to 24 hours), depending on the experimental design.[3][5]

## Protocol 3: Supplementation of Suspension Cell Cultures

- Count the cells and adjust the cell density to the desired concentration in a sterile conical tube.
- Centrifuge the cell suspension and aspirate the supernatant.
- Resuspend the cell pellet in the pre-warmed **Intralipid**®-supplemented medium.
- Transfer the cell suspension to a suitable culture vessel.
- Incubate for the desired duration.

## Quantitative Data Summary

The following tables summarize the quantitative effects of **Intralipid**® supplementation on various cell types as reported in the literature.

Cell Type	Intralipid® Concentration	Incubation Time	Observed Effect	Reference
Human Umbilical Vein Endothelial Cells (HUVECs)	1% (of 20% emulsion)	2 hours	227% increase in CD36 expression	<a href="#">[3]</a>
1% (of 20% emulsion)	2 hours	340% increase in src-kinase-1 expression	<a href="#">[3]</a>	
1% (of 20% emulsion)	2 hours	63% increase in phospho-eNOS / eNOS ratio	<a href="#">[3]</a>	
1% (of 20% emulsion)	2 hours	102% increase in NO fluorescence	<a href="#">[3]</a>	
EA.hy926 Endothelial Cells	1 mM	24 hours	Significant increase in IL-6 and IL-8 production	<a href="#">[5]</a>
J-774 Macrophages	Serum from patients post-Intralipid® infusion	18 hours	23% reduction in cellular unesterified cholesterol	<a href="#">[10]</a>
Serum from patients post-Intralipid® infusion	18 hours	15% reduction in cellular cholesteryl ester	<a href="#">[10]</a>	
Serum from patients post-Intralipid® infusion	18 hours	50% inhibition of cellular uptake of 125I-low density lipoprotein	<a href="#">[10]</a>	
Serum from patients post-	18 hours	80% inhibition of cellular uptake of 125I-very low	<a href="#">[10]</a>	

Intralipid® infusion		density lipoprotein		
Serum from patients post- Intralipid® infusion	18 hours	46% enhancement of cellular cholesterol efflux	[10]	
Peritoneal Macrophages	40% (v/v)	18 hours	Reduced phagocytic and pinocytic activities	[4]

## Experimental Protocols

### Western Blot Analysis of Protein Expression in HUVECs

This protocol is based on the methodology used to assess the effect of **Intralipid®** on protein expression in HUVECs.[3]

- **Cell Lysis:** After treatment with 1% **Intralipid®** for 2 hours, wash the HUVECs with ice-cold PBS and lyse the cells in RIPA lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a Bradford assay.
- **SDS-PAGE:** Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against CD36, dynamin-2, src-kinase-1, eNOS, and phospho-eNOS overnight at 4°C.
- **Washing:** Wash the membrane three times with TBST.

- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

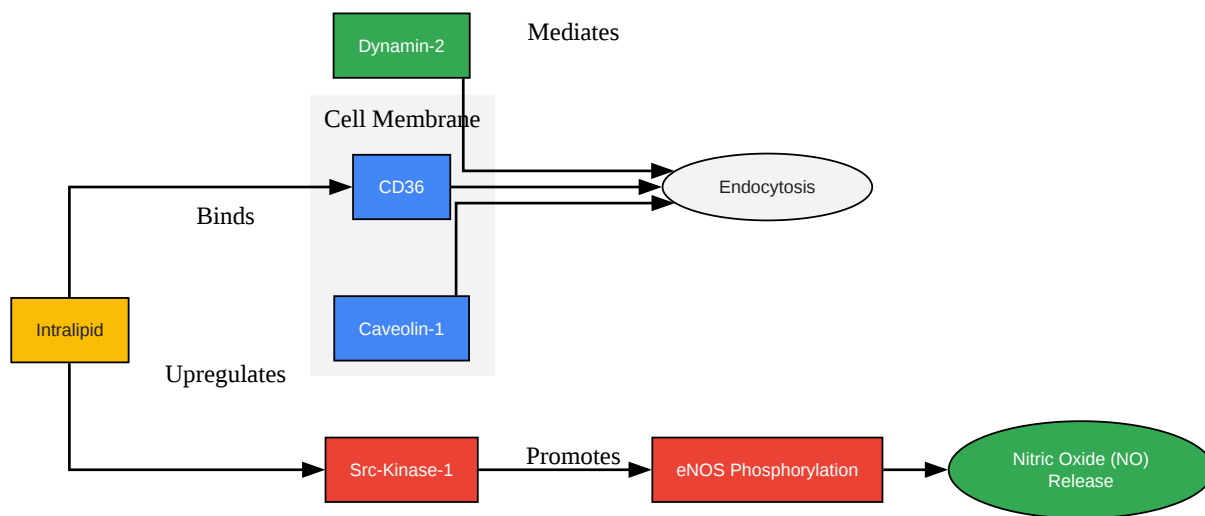
## Nitric Oxide (NO) Measurement by DAF Fluorescence in HUVECs

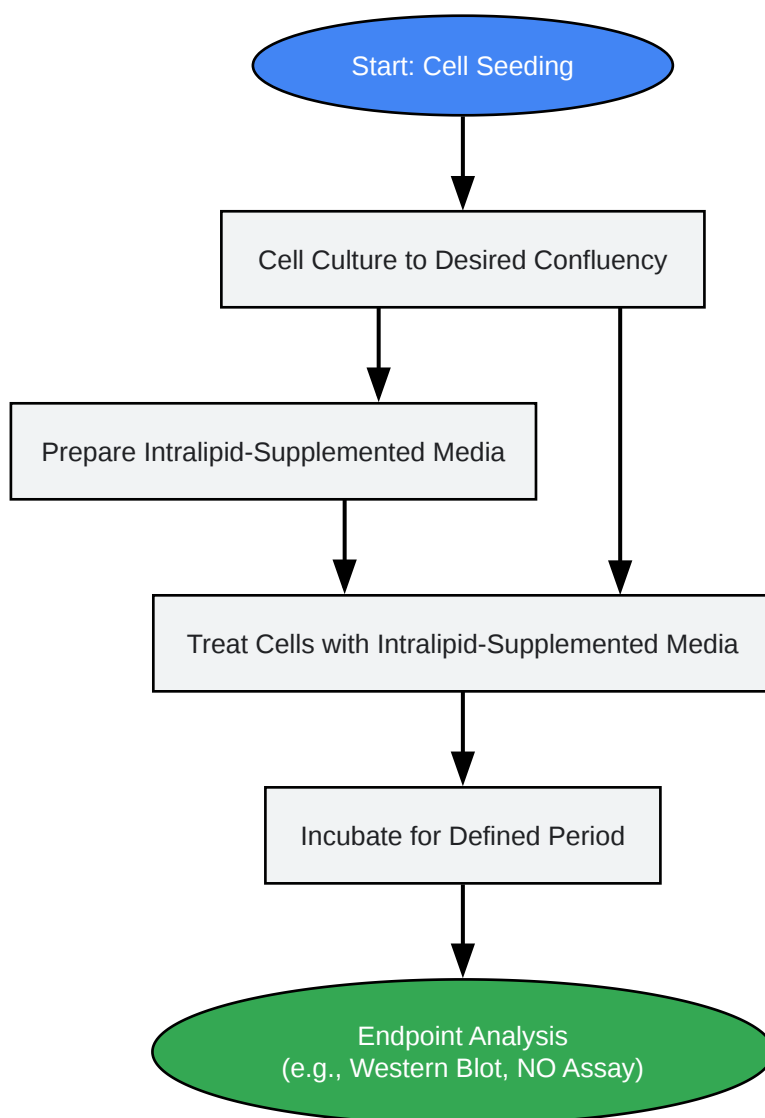
This protocol is adapted from the methods to measure NO production in **Intralipid®**-treated HUVECs.[3]

- Cell Treatment: Treat HUVECs with 1% **Intralipid®** for 2 hours.
- DAF-FM DA Loading: Load the cells with the NO-sensitive fluorescent dye, 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA).
- Incubation: Incubate the cells according to the dye manufacturer's instructions to allow for de-esterification.
- Fluorescence Microscopy: Visualize and capture fluorescent images of the cells using a fluorescence microscope with the appropriate filter set for DAF-FM.
- Quantification: Quantify the fluorescence intensity using image analysis software to determine the relative levels of NO production.

## Visualizations

### Signaling Pathway





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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

